AA-2betaG
Description
Contextualization within Ascorbate (B8700270) Biochemistry
L-Ascorbic acid (AA) is a vital nutrient for humans and many animals, widely known for its potent reducing and antioxidant properties. researchgate.netwikipedia.orgmdpi.com It plays crucial roles as a cofactor for several enzymes and is involved in immune system function. wikipedia.org However, L-ascorbic acid is highly susceptible to oxidation when exposed to factors such as oxygen, heat, and changes in pH, which limits its stability in various applications. researchgate.netmdpi.com
In biological systems, vitamin C can exist in various forms and undergo metabolic transformations. nagase.com The instability of the C2 hydroxyl group in AA is a primary reason for its oxidative degradation. mdpi.com Glycosylation, the process of attaching a sugar molecule, is a natural mechanism that can enhance the stability of compounds. AA-2βG is a natural derivative of AA with glycosylation, and its enhanced chemical stability is a key characteristic that distinguishes it from L-ascorbic acid. researchgate.netmdpi.com This stability is attributed to the glucose molecule protecting the reactive enediol structure at the C2 position. mdpi.com Research into AA-2βG is contextualized within the broader study of ascorbate biochemistry, particularly concerning the exploration of more stable and potentially longer-acting forms of vitamin C.
Historical Overview of Discovery and Initial Characterization
The discovery and initial characterization of AA-2βG trace back to research focusing on vitamin C glycosides. While 2-O-α-D-Glucopyranosyl-L-ascorbic acid (AA-2αG), an isomer of AA-2βG, has been more widely studied and used in industry, AA-2βG is a naturally occurring derivative. mdpi.comnih.gov
AA-2βG was initially discovered in the fruits of Lycium barbarum, commonly known as goji berries. researchgate.netmdpi.comnih.govresearchgate.net A novel stable precursor of ascorbic acid, identified as 2-O-(beta-D-glucopyranosyl)ascorbic acid, was isolated from both fresh and dried Lycium barbarum fruit. researchgate.netresearchgate.net Instrumental analyses were used to infer its chemical structure, which was subsequently confirmed by chemical synthesis. researchgate.netresearchgate.net The dried fruit of Lycium barbarum was found to contain approximately 0.5% of this compound by weight. researchgate.netresearchgate.net
Early research efforts also focused on the enzymatic synthesis of AA-2βG. While enzymes like cyclodextrin (B1172386) glucanotransferase (CGTase) and alpha-glucosidase have been explored for synthesizing AA-2αG, the specific enzymatic pathways for the natural formation of AA-2βG were also investigated. nagase.commdpi.comcir-safety.org For instance, an enzyme derived from rat intestine (α-glucosidase) was initially found to produce AA-2βG, although in small quantities. nagase.com Later, microbial enzymes like cyclomaltodextrin glucanotransferase (CGTase) were identified as being highly efficient for the production of AA-2G (which can refer to either alpha or beta glucoside depending on context, but in the cited text refers to the industrially produced form, often the alpha isomer). nagase.comcir-safety.org
Initial characterization efforts highlighted the increased stability of AA-2βG compared to L-ascorbic acid. researchgate.netmdpi.com Studies demonstrated that AA-2βG was not oxidized readily when exposed to air. nagase.com Furthermore, it was observed that upon entering the body, AA-2βG could be hydrolyzed by enzymes, breaking down into L-ascorbic acid and glucose, suggesting its potential as a stable precursor or "provitamin C". nagase.comresearchgate.netnih.gov Research findings also indicated that AA-2βG exhibited comparable antioxidant activities to L-ascorbic acid and its synthetic derivative AA-2αG in certain cell-free assays. nih.gov
The presence of AA-2βG has been detected in various crop plants and wild foods, suggesting a potential general role in ascorbate metabolism in plants. researchgate.netresearchgate.net Quantitative analysis methods, such as hydrophilic interaction liquid chromatography, were developed to determine the levels of AA-2βG and related compounds in various matrices. researchgate.net
Here is a table summarizing some early findings on AA-2βG:
| Feature | Observation / Finding | Source(s) |
| Natural Occurrence | Isolated from Lycium barbarum fruit. researchgate.netmdpi.comnih.govresearchgate.netresearchgate.net | researchgate.netmdpi.comnih.govresearchgate.netresearchgate.net |
| Chemical Structure | Glucose moiety attached at C-2 position of L-ascorbic acid via β-linkage. nagase.commdpi.com | nagase.commdpi.com |
| Stability | More stable than L-ascorbic acid; not readily oxidized in air. nagase.comresearchgate.netmdpi.com | nagase.comresearchgate.netmdpi.com |
| In Vivo Conversion | Hydrolyzed to L-ascorbic acid and glucose by enzymes in the body. nagase.comresearchgate.netnih.gov | nagase.comresearchgate.netnih.gov |
| Antioxidant Activity (In vitro) | Showed comparable activity to AA and AA-2αG in some cell-free assays. nih.gov | nih.gov |
| Occurrence in Plants | Detected in various crops and wild foods, suggesting a role in plant AA metabolism. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Content in Lycium barbarum | Approximately 0.5% in dried fruit. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
2-(1,2-dihydroxyethyl)-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O11/c13-1-3(15)9-8(19)10(11(20)22-9)23-12-7(18)6(17)5(16)4(2-14)21-12/h3-7,9,12-19H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSJBGYKDYSOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2=C(C(OC2=O)C(CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Production of Aa 2βg
Synthetic Methodologies for AA-2βG and its Analogues
The production of AA-2βG and its related compounds is primarily achieved through chemical and enzymatic routes. Enzymatic synthesis is often preferred over chemical methods as it allows for regioselective glycosylation, which can be difficult to control through purely chemical means. nih.govresearchgate.net
Chemical synthesis provides a direct pathway to produce AA-2βG, which is crucial for confirming its structure and preparing research-grade material. nih.gov A key strategy involves a two-step process that uses a protected glucopyranosyl intermediate.
First, an intermediate compound, 2-O-(2,3,4,6-tetra-O-acyl-β-D-glucopyranosyl)ascorbic acid, is synthesized. In this intermediate, the hydroxyl groups of the glucose molecule are protected by acyl groups (acetyl groups are commonly preferred). This protection prevents unwanted side reactions. The protected intermediate is then subjected to alkali hydrolysis, which selectively removes the acyl-protecting groups from the glucose moiety, yielding the final product, 2-O-(β-D-glucopyranosyl)ascorbic acid. google.com This approach allows for the specific formation of the desired β-glycosidic bond.
Enzymatic synthesis, particularly through transglycosylation, represents a highly specific and efficient method for producing glycosylated ascorbic acid derivatives. Transglycosylation is a reaction where a glycosyl group is transferred from a donor molecule to an acceptor molecule—in this case, L-ascorbic acid (AA). researchgate.net While a variety of enzymes can catalyze this reaction, the stereochemistry of the resulting glycosidic bond (α or β) is determined by the specific enzyme used.
For the synthesis of the α-isomer (AA-2αG), enzymes such as α-glucosidase, amylase, and cyclodextrin (B1172386) glycosyltransferase (CGTase) are widely employed. nih.govresearchgate.net However, for the specific production of the β-isomer, AA-2βG, different classes of enzymes are required.
The family of glycosyltransferases is broad and includes enzymes that can form either α- or β-linkages. While Cyclomaltodextrin Glucanotransferase (CGTase) is a prominent enzyme used in the industrial production of ascorbic acid glucosides, it specifically catalyzes the formation of the α-anomer, 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2αG). nih.govnih.gov
For the synthesis of AA-2βG, enzymes that specifically create β-glycosidic bonds are necessary. Research has successfully demonstrated that cellulase-related enzymes, which are technically glycoside hydrolases that can run a reverse or transglycosylation reaction, can be used for this purpose. Cellulase derived from Trichoderma species has been used to synthesize AA-2βG, using cellobiose (B7769950) as the glucose donor. researchgate.net Enzymes from Aspergillus niger and Trichoderma reesei have also been shown to effectively convert AA and cellobiose into AA-2βG. nih.gov
Furthermore, other enzymes capable of forming β-linkages are being explored. For instance, β-galactosidase has been used to generate 2-O-(β-D-Galactopyranosyl) ascorbic acid, an analogue of AA-2βG, suggesting that other β-glucosidases (BGLUs) could be effective catalysts for the synthesis of AA-2βG. nih.gov In the natural biosynthesis of AA-2βG in plants, it is hypothesized that enzymes from the UDP-glycosyltransferase (UGT) or glycoside hydrolase families (like GH1 and GH35) are responsible for the final β-glycosylation step. nih.gov
| Final Product | Enzyme Class/Example | Typical Glucose Donor | Reference |
|---|---|---|---|
| AA-2βG | Cellulase (from Trichoderma sp.) | Cellobiose | nih.govresearchgate.net |
| AA-2βG Analogue (Galactoside) | β-Galactosidase | Not Specified | nih.gov |
| AA-2αG | Cyclomaltodextrin Glucanotransferase (CGTase) | Cyclodextrins, Starch, Maltose (B56501) | nih.govifoodmm.com |
| AA-2αG | α-Glucosidase | Maltose | nih.gov |
The efficiency and yield of enzymatic synthesis are highly dependent on the optimization of various reaction parameters. Key factors that are typically fine-tuned include pH, temperature, substrate concentrations (both the glycosyl donor and the acceptor, L-ascorbic acid), substrate ratio, and enzyme concentration.
While detailed optimization studies for the cellulase-catalyzed production of AA-2βG are not extensively documented in publicly available literature, the principles can be illustrated by looking at the well-studied synthesis of its isomer, AA-2αG, using CGTase. For example, in one study producing AA-2αG with CGTase from Bacillus sp. SK 13.002, the optimal conditions were found to be a pH of 8.0, a temperature of 37°C, a 1:1 mass ratio of maltose to ascorbic acid, and an enzyme concentration of 200 U/mL, with a reaction time of 24 hours. sciepub.com In another study using a CGTase from a marine microorganism, the optimal conditions for AA-2αG synthesis were a pH of 9.07, a temperature of 45°C, a substrate concentration of 56.81 g/L, and an enzyme concentration of 90.78 U/g of β-cyclodextrin, also over 24 hours. ifoodmm.com
These examples highlight the critical parameters that would need to be systematically investigated and optimized for the efficient enzymatic production of AA-2βG using cellulases or other β-glycosylating enzymes to maximize yield and minimize reaction time and costs.
| Parameter | Optimal Value (CGTase from Bacillus sp.) sciepub.com | Optimal Value (CGTase from marine microbe) ifoodmm.com |
|---|---|---|
| pH | 8.0 | 9.07 |
| Temperature (°C) | 37 | 45 |
| Reaction Time (h) | 24 | 24 |
| Substrate Ratio (Donor:Acceptor) | 1:1 (mass ratio) | 1:1 (volume ratio) |
| Enzyme Concentration | 200 U/mL | 90.78 U/g β-CD |
| Final Yield (g/L) | 5.5 | 10.62 |
Metabolic Fate and Bioavailability of Aa 2βg
Enzymatic Hydrolysis and Ascorbic Acid Release
The conversion of AA-2βG to ascorbic acid is primarily mediated by enzymatic hydrolysis. This process is essential for AA-2βG to exert the biological activities associated with vitamin C.
Identification and Characterization of Relevant Glycosidases (e.g., β-Glycosidase)
Enzymatic hydrolysis of AA-2βG involves glycosidases that cleave the glycosidic bond. While the name AA-2βG might suggest involvement of β-glucosidases, research indicates that α-glucosidases, particularly those with maltase activity, are primarily responsible for hydrolyzing AA-2βG in mammalian systems jst.go.jpnih.gov.
Studies have identified α-glucosidase activity in various tissues, including the kidney, small intestine, and serum of rats, and in the small intestine and kidney of guinea pigs, that can release ascorbic acid from AA-2βG jst.go.jp. This hydrolytic activity was found to be completely inhibited by castanospermine, a specific α-glucosidase inhibitor, further supporting the role of α-glucosidases jst.go.jpnih.gov. In humans, intestinal maltase has been shown to digest AA-2βG cir-safety.orgcir-safety.org.
β-Glucosidases are a class of glycoside hydrolases that catalyze the hydrolysis of O-glycosidic bonds, typically with specificity towards β-glucosides d-nb.infofrontiersin.org. While some plant-derived β-glucosidases exist and have diverse roles frontiersin.org, the primary enzyme responsible for AA-2βG hydrolysis in mammals appears to be an α-glucosidase with maltase activity jst.go.jpnih.gov.
Kinetics of Ascorbic Acid Liberation In Vitro and In Situ
The kinetics of ascorbic acid liberation from AA-2βG have been studied both in vitro and in situ. In vitro studies using tissue homogenates have demonstrated the enzymatic release of ascorbic acid from AA-2βG jst.go.jp. The rate of hydrolysis can vary depending on the enzyme source and conditions.
In situ studies, such as those using everted gut sacs, have shown that ascorbic acid is effectively released from AA-2βG on the mucosal surface and subsequently absorbed nih.gov. This suggests that the hydrolysis occurs efficiently at the site of absorption in the intestine nih.gov.
In the skin, AA-2βG is hydrolyzed by glucosidase present in the membrane of skin cells, leading to a prolonged and sustained release of vitamin C treasureactives.comatamanchemicals.comacteraingredients.comsunumbra.com. This sustained release is considered beneficial for maintaining the physiological effects of vitamin C in tissues over time atamanchemicals.comacteraingredients.comsunumbra.com.
Absorption and Systemic Distribution Research
Research has investigated the absorption and systemic distribution of AA-2βG and the ascorbic acid released from it.
In Vivo Absorption Studies (e.g., Animal Models)
In vivo studies in animal models, such as rats and guinea pigs, have demonstrated that oral administration of AA-2βG leads to an increase in serum and tissue ascorbic acid levels jst.go.jpnih.govcir-safety.orgcir-safety.org. Intact AA-2βG is generally detected in plasma and urine only in small amounts after oral administration, indicating significant hydrolysis during or after absorption jst.go.jpnih.gov.
Comparative studies in humans and rats have shown that serum ascorbic acid concentrations increase in both species after oral dosing with AA-2βG cir-safety.orgcir-safety.org. The increase in serum ascorbic acid was observed to be higher and faster in humans compared to rats, suggesting potential species differences in absorption and hydrolysis cir-safety.orgcir-safety.org.
Dermal absorption of AA-2βG has also been investigated. Studies using excised pig skin showed slight to no percutaneous absorption of intact AA-2βG cir-safety.orgcir-safety.org. However, in vivo studies in humans applying a cream containing AA-2βG demonstrated percutaneous absorption and subsequent conversion to ascorbic acid in the skin and other parts of the body cir-safety.orgcir-safety.orgcir-safety.org. The steady-state penetration flux of AA-2βG through a human skin model was reported as 0.91 ± 0.15 µg/cm²/h cir-safety.orgcir-safety.org.
Data from in vivo absorption studies:
| Species | Administration Route | Observation | Citation |
| Rats, Guinea Pigs | Oral | Increased serum and tissue ascorbic acid; low intact AA-2βG in plasma/urine | jst.go.jpnih.govcir-safety.orgcir-safety.org |
| Humans, Rats | Oral | Increased serum ascorbic acid; higher and faster increase in humans | cir-safety.orgcir-safety.org |
| Human Skin Model | In vitro (Dermal) | Steady-state penetration flux: 0.91 ± 0.15 µg/cm²/h | cir-safety.orgcir-safety.org |
| Humans | Topical (Dermal) | Percutaneous absorption and conversion to ascorbic acid | cir-safety.orgcir-safety.orgcir-safety.org |
Putative Transport Mechanisms Across Biological Membranes
The transport of AA-2βG and the released ascorbic acid across biological membranes involves different mechanisms. Ascorbic acid transport into cells is primarily mediated by sodium-dependent vitamin C transporters (SVCTs), specifically SVCT1 and SVCT2, which actively transport ascorbic acid against a concentration gradient nih.govnih.govmdpi.comtandfonline.comresearchgate.net. Dehydroascorbic acid (DHA), the oxidized form of vitamin C, can be transported by facilitated diffusion via glucose transporters (GLUTs), particularly GLUT1, GLUT3, and GLUT4 nih.govmdpi.comtandfonline.comresearchgate.net.
For intact AA-2βG, studies using everted gut sacs of rats suggest that it poorly permeates intestinal membranes via a passive transport system, while the released ascorbic acid is effectively taken up nih.gov. This indicates that the primary mechanism for obtaining vitamin C activity from ingested AA-2βG involves enzymatic hydrolysis in the intestine followed by the absorption of ascorbic acid via its specific transporters nih.gov.
In the skin, the percutaneous absorption of AA-2βG is limited due to its hydrophilic nature cir-safety.org. However, when applied topically, it is absorbed and hydrolyzed to ascorbic acid within the skin cir-safety.orgcir-safety.orgcir-safety.org. The transport mechanisms for intact AA-2βG across skin layers are not as well-defined as those for ascorbic acid, but its hydrolysis by skin glucosidases facilitates the delivery of absorbable ascorbic acid treasureactives.comatamanchemicals.comacteraingredients.comsunumbra.com.
Degradation Pathways and Metabolite Profiling
Beyond the intended hydrolysis to ascorbic acid, other potential degradation pathways and metabolites of AA-2βG have been explored. While AA-2βG is known for its enhanced stability compared to ascorbic acid macsenlab.comtreasureactives.comresearchgate.netatamanchemicals.com, it can still undergo degradation under certain conditions.
One study investigating a monoacylated AA-2βG derivative observed intramolecular acyl migration in neutral aqueous solutions and guinea pig tissue homogenates, yielding an isomer nih.gov. This suggests that while the primary metabolic pathway for AA-2βG is hydrolysis, other transformations might occur, particularly with modified forms.
Metabolite profiling studies can help identify and quantify AA-2βG and its metabolites in biological samples. For instance, AA-2βG has been identified as a potential candidate biomarker in plasma metabolomic profiling studies related to diabetic macular edema nih.govresearchgate.net. This indicates that AA-2βG or its related metabolites can be detected and analyzed in biological fluids, providing insights into its presence and potential metabolic alterations in certain conditions.
The primary metabolic fate of AA-2βG is its enzymatic hydrolysis to release ascorbic acid, which then follows the metabolic pathways of vitamin C. While intact AA-2βG is generally present in low concentrations systemically after administration due to hydrolysis, metabolite profiling can still be a valuable tool for tracking its presence and understanding its metabolic behavior.
Identification of Primary Degradation Products
The primary degradation product of AA-2βG in biological systems is L-ascorbic acid (Vitamin C) researchgate.netnagase.com. This hydrolysis is primarily catalyzed by enzymes, particularly alpha-glucosidase, which cleaves the glucose molecule from the ascorbic acid core researchgate.netnagase.comjst.go.jp.
Research indicates that AA-2βG itself has significantly lower antioxidant activity in vitro compared to L-ascorbic acid, suggesting that its biological effects are largely dependent on its metabolic conversion to the active form nih.gov. Studies using in vitro assays have shown that AA-2βG's antioxidant properties become apparent after hydrolysis nih.gov.
While L-ascorbic acid is the key bioactive product, the glucose molecule released during hydrolysis is also a degradation product.
Influence of Biological Environment on Stability and Transformation
The stability and transformation of AA-2βG are significantly influenced by the biological environment, primarily through enzymatic activity. Alpha-glucosidase, an enzyme present in mammals, including in the intestine and potentially within cells, plays a crucial role in hydrolyzing AA-2βG into L-ascorbic acid and glucose researchgate.netnagase.comjst.go.jp. This enzymatic cleavage is essential for AA-2βG to exert its vitamin C activity researchgate.netnih.gov.
The presence and activity of alpha-glucosidase in different tissues and biological fluids can therefore impact the rate and extent of AA-2βG transformation. Studies have shown that AA-2G (a similar glucoside) is easily hydrolyzed in vivo by alpha-glucosidase jst.go.jp.
Research on the interaction of AA-2βG with gut microbiota suggests that it can modulate the composition of intestinal microbiota in mice researchgate.net. Further studies are needed to fully understand the degradation pathways of AA-2βG and its interaction with specific gut bacteria researchgate.net.
The stability of AA-2βG in biological media can be contrasted with the rapid degradation of L-ascorbic acid when exposed to factors like heat, neutral pH, and heavy metals researchgate.net. AA-2βG's glycosylation at the C-2 position provides this enhanced stability researchgate.netnagase.com.
Table 1 summarizes the primary degradation product and the key enzymatic influence on AA-2βG transformation in biological environments.
| Aspect | Description | Key Influencing Factor |
| Primary Degradation Product | L-Ascorbic Acid and Glucose | Enzymatic Hydrolysis |
| Key Enzyme for Transformation | Alpha-Glucosidase | Biological Environment |
| Stability in Environment | More stable than L-ascorbic acid to oxidation and degradation factors | Chemical Structure (Glycosylation) |
Molecular and Cellular Mechanisms of Action of Aa 2βg
Interactions with Intracellular Signaling Pathways
Studies have indicated that AA-2βG can influence intracellular signaling pathways, affecting key processes such as cell cycle regulation and the induction of programmed cell death.
Modulation of Cell Cycle Regulatory Proteins (e.g., p53 Stabilization)
AA-2βG has been shown to induce cell cycle arrest in certain cancer cell lines, such as Hela cells. citeab.comguidetopharmacology.org This effect appears to be mediated, at least in part, through a mechanism involving the stabilization of the p53 protein. citeab.comguidetopharmacology.org The stabilization of p53, a critical tumor suppressor protein, can lead to the inhibition of cell cycle progression, preventing uncontrolled cell division. citeab.comguidetopharmacology.org The cytotoxic and antiproliferative activity of AA-2βG on cancer cell lines has been observed to be dependent on the cell type, time of exposure, and concentration. citeab.comguidetopharmacology.org
Induction of Programmed Cell Death Mechanisms (Apoptosis)
In addition to modulating the cell cycle, AA-2βG has been demonstrated to induce apoptosis, or programmed cell death, in certain cancer cells, including Hela cells. citeab.comguidetopharmacology.org This induction of apoptosis is considered a mechanism contributing to its observed antiproliferative effects. citeab.comguidetopharmacology.org The mechanism of cell apoptosis induced by AA-2βG in Hela cells may share similarities with that of vitamin C, suggesting a potentially common pathway for inducing cell death in this cell line. citeab.comguidetopharmacology.org Research indicates this involves the downregulation of proteins associated with cell proliferation and apoptosis, subsequently leading to apoptosis and cell cycle arrest. citeab.comguidetopharmacology.org
Impact on Cellular Homeostasis and Stress Responses
AA-2βG influences cellular homeostasis, particularly in the context of oxidative stress, through its antioxidant properties and protective mechanisms.
Cellular Protective Mechanisms Against Oxidative Damage
AA-2βG contributes to cellular protective mechanisms against oxidative damage. uni.lu Its ability to scavenge free radicals resulting from factors like UV irradiation can significantly reduce cell damage and photo-aging. uni.lu Furthermore, AA-2βG has demonstrated protective activity against oxidative stress induced by agents such as hydrogen peroxide and UV-C radiation. This protective effect has been observed even at low concentrations and can be additive when combined with other antioxidants like Coenzyme Q10, suggesting potentially distinct mechanisms of action in combating oxidative stress. One proposed mechanism for AA-2βG's protective effect is the slow and continuous release of ascorbic acid after being digested by β-glycosidase in the small intestine, which can contribute to ongoing free radical scavenging.
Receptor-Ligand Interactions and Downstream Cascades (if identified)
Based on the currently available research, specific receptor-ligand interactions for AA-2βG and their associated downstream signaling cascades have not been explicitly identified.
Enzymatic Targets and Inhibition/Activation Profiles
The interaction of AA-2βG with enzymes is a key aspect of its biological activity, predominantly revolving around its conversion to L-ascorbic acid.
Direct and Indirect Modulation of Enzyme Activities
The most well-established enzymatic interaction of AA-2βG is its hydrolysis by cellular glucosidases, specifically alpha-glucosidase. This enzymatic cleavage releases L-ascorbic acid, the biologically active form of vitamin C fishersci.ca. This process is considered a form of enzymatic activation, where the less active glycoside precursor is converted into the potent antioxidant and enzyme cofactor, AA.
Studies have shown that AA-2βG is gradually cleaved by cellular alpha-glucosidase to release L-ascorbic acid fishersci.ca. This sustained release of AA is thought to contribute to the prolonged biological activities observed with AA-2βG compared to direct administration of AA, which is less stable fishersci.ca. For instance, the stimulatory activity of AA-2G (a stereoisomer of AA-2βG) on collagen synthesis in human skin fibroblasts was observed over a longer period compared to L-ascorbic acid, and this effect was attenuated by castanospermine, an inhibitor of neutral alpha-glucosidase fishersci.ca. This provides evidence that the hydrolysis by cellular alpha-glucosidases is critical for the observed effects related to collagen synthesis fishersci.ca.
While AA-2βG possesses inherent antioxidant properties, capable of scavenging radicals, this activity is a chemical characteristic rather than a direct enzymatic modulation fishersci.no. However, the release of AA through enzymatic hydrolysis can indirectly influence various enzymatic pathways where AA acts as a cofactor, such as those involved in collagen synthesis (e.g., prolyl and lysyl hydroxylases) and antioxidant defense systems. The impact of AA-2βG on processes like cell apoptosis and cell cycle arrest has been noted, potentially involving the stabilization of proteins like p53, but the specific enzymatic cascades directly modulated by AA-2βG in these processes require further detailed investigation fishersci.no.
Biomolecular Interactions and Physiological System Modulation
Modulation of the Gut Microbiota Composition and Function
AA-2betaG has been shown to significantly alter the composition of the gut microbiota in preclinical models researchgate.netresearchgate.net. Studies in mice have identified key microbial taxa that are responsive to this compound administration researchgate.netresearchgate.net.
Identification of Key Responsive Microbial Taxa
In studies investigating the effects of this compound on mice, notable changes were observed in the colonic and small intestinal microbiota researchgate.netresearchgate.net. In the colon, key responsive taxa included Muribaculaceae, Ruminococcaceae, Oscillibacter, Rikenella, Helicobacter, Negativibacillus, Alistipes, and Roseburia researchgate.netresearchgate.net. The small intestine showed responsiveness in taxa such as Muribaculaceae, Anaerotruncus, and Paenibacillus researchgate.netresearchgate.net. Long-term consumption of this compound was found to significantly change Ruminococcaceae, Porphyromonadaceae, Lachnospiraceae, and Rikenellaceae based on linear discriminant analysis effect size analysis researchgate.net.
Mechanisms of Microbiota-Mediated Effects
The modulation of the gut microbiota by this compound is suggested to contribute to its physiological effects, including potential benefits in conditions like inflammatory bowel disease (IBD) researchgate.netresearchgate.net. Key bacteria related to IBD, such as Porphyromonadaceae, Prevotellaceae, Rikenellaceae, Parasutterella, Parabacteroides, and Clostridium, were found to be modulated by this compound treatment researchgate.netresearchgate.net. This suggests that this compound may exert its effects, in part, through the regulation of these microbial populations researchgate.netresearchgate.net. The gut microbiota can influence host inflammatory responses through various mechanisms, including the production of metabolites nih.govfrontiersin.org.
Influence on Intestinal Barrier Function and Integrity
This compound treatment has been associated with improvements in intestinal barrier function and integrity in preclinical models researchgate.netresearchgate.net. A healthy intestinal barrier is crucial for preventing the translocation of bacteria and toxins, and its disruption is implicated in various diseases nih.gov.
Promotion of Tight Junction Protein Expression
Studies have indicated that this compound can increase the expression of tight junction proteins researchgate.netresearchgate.net. Tight junctions are multiprotein complexes that regulate the permeability of the paracellular space between intestinal epithelial cells, playing a critical role in maintaining barrier integrity nih.govnih.govnih.gov. Promoting the expression of these proteins can strengthen the intestinal barrier researchgate.netresearchgate.net.
Regulation of Short-Chain Fatty Acid Production and Receptor Expression
This compound treatment has been shown to promote the production of short-chain fatty acids (SCFAs) researchgate.netresearchgate.net. SCFAs, such as acetate (B1210297), propionate, and butyrate, are produced by the fermentation of dietary fibers by gut bacteria and are important energy sources for colonocytes and signaling molecules that influence host health mdpi.comnih.govnih.govfrontiersin.org. Butyrate, in particular, is known to enhance the integrity of epithelial tissue mdpi.com. Furthermore, this compound has been reported to upregulate the mRNA expression level of SCFA receptors researchgate.net. SCFAs exert many of their effects by activating G protein-coupled receptors (GPCRs), specifically FFAR2 and FFAR3, which are expressed on various cell types, including intestinal cells mdpi.commdpi.comnih.govbiorxiv.org.
Immunomodulatory Effects in Preclinical Models
This compound has demonstrated immunomodulatory effects in preclinical models researchgate.netresearchgate.net. These effects may be linked to its influence on the gut microbiota and intestinal barrier function researchgate.netresearchgate.net. Studies have shown that this compound can block pro-inflammatory cytokines researchgate.net. The gut microbiota plays a significant role in modulating both innate and adaptive immune responses mdpi.commdpi.com. SCFAs, whose production is promoted by this compound, also have immunomodulatory properties and can influence inflammatory responses mdpi.commdpi.comfrontiersin.org. The regulation of intestinal immunity can involve the engagement of SCFA receptors like GPR43 and GPR109A mdpi.com.
Influence on Pro-inflammatory Cytokine Expression
Research indicates that 2-O-β-D-glucopyranosyl-L-ascorbic acid (AA-2βG) can influence the expression of pro-inflammatory cytokines. Studies investigating the effects of AA-2βG in dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, a model for inflammatory bowel disease (IBD), revealed that AA-2βG had palliating effects, including blocking pro-inflammatory cytokines. researchgate.netresearchgate.net Another study using cyclophosphamide (B585) (Cy)-induced immunosuppressive BALB/c mice found that Cy treatment led to decreased levels of pro-inflammatory cytokines, and AA-2βG was used to intervene in these immunosuppressed mice. researchgate.netresearchgate.net Interestingly, one source suggests that AA-2βG could upregulate pro-inflammatory cytokines, promote tight junctions between intestinal cells, and facilitate the generation of short-chain fatty acids (SCFAs), indicating a potential role in promoting organism health by modulating gut microbiota. researchgate.net This highlights a complex interaction where the effect on cytokine expression might depend on the physiological context, such as the presence of inflammation or immunosuppression.
Data from studies on DSS-induced colitis in mice suggest a role for AA-2βG in mitigating inflammation, which is often characterized by elevated pro-inflammatory cytokine levels. researchgate.netresearchgate.net While specific cytokine levels and their changes upon AA-2βG intervention are not detailed in a structured format in the search results, the consistent mention of "blocking pro-inflammatory cytokines" in the context of alleviating colitis symptoms points towards a suppressive effect on these inflammatory mediators in this specific model. researchgate.netresearchgate.net
Regulation of Immune Cell Responses
AA-2βG has been explored for its potential in modulating immune cell responses. In the context of cyclophosphamide-induced immunosuppression in BALB/c mice, AA-2βG was used as an intervention. researchgate.netresearchgate.net Cyclophosphamide treatment resulted in changes to basic immune indexes, including a decrease in thymus and spleen indexes, altered levels of pro-inflammatory cytokines, and a disruption of leukocyte proportion balance. researchgate.netresearchgate.net While the exact mechanisms of how AA-2βG intervenes in these changes are not fully elaborated in the provided snippets, its use in this model suggests an investigation into its capacity to regulate immune parameters affected by immunosuppression.
Further insights into the interaction of AA-2βG with immune cells come from studies on its antioxidant properties. AA-2βG has been shown to protect against hydrogen peroxide-induced cell death in murine macrophage RAW264.7 cells, eliminating oxidative stress more effectively than ascorbic acid (AA) and its synthetic derivative AA-2αG. researchgate.netresearchgate.net This suggests a protective effect on macrophages, which are key players in immune responses. Additionally, AA, AA-2αG, and AA-2βG were found to decrease Keap-1 expression and increase the expression levels of nuclear factor E2-related factor 2 (Nrf2) and heme oxygenase-1, triggering the nuclear translocation of Nrf2. researchgate.netresearchgate.net AA-2βG demonstrated approximately two-fold greater ability to enhance Nrf2-DNA binding affinity compared to AA and AA-2αG. researchgate.netresearchgate.net The Nrf2 pathway is a crucial regulator of antioxidant responses and can influence immune cell function and inflammatory processes.
The modulation of gut microbiota by AA-2βG, as indicated in some studies, could also indirectly influence immune cell responses, particularly those in the gut-associated lymphoid tissue. researchgate.netresearchgate.net Changes in the composition of gut bacteria, such as alterations in the relative abundances of various families and the promotion of short-chain fatty acid production, can impact the development and function of immune cells within the intestinal environment. researchgate.netresearchgate.net
While detailed data tables specifically quantifying the effects of AA-2βG on various immune cell populations or their functional responses are not present in the provided text snippets, the research highlights its potential involvement in modulating immune function through mechanisms including antioxidant activity, Nrf2 pathway activation, and gut microbiota modulation.
Biological Activities and Preclinical Research Paradigms for Aa 2βg
Antioxidant Efficacy Characterization
The antioxidant potential of AA-2βG has been evaluated using various in vitro and cellular assay systems to understand its radical scavenging capabilities and protective effects against oxidative damage. nih.govresearchgate.net
In Vitro Radical Scavenging Assays (DPPH, ABTS, ORAC)
In vitro radical scavenging assays are commonly used to assess the ability of a compound to neutralize free radicals. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay, 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) assay, and Oxygen Radical Absorbance Capacity (ORAC) assay are prominent examples. innovareacademics.inmdpi.comresearchgate.net
Studies have shown that AA-2βG can scavenge DPPH radicals and ABTS•+. researchgate.netnih.govresearchgate.net The reaction profile of AA-2βG in scavenging these radicals is characterized as slow and continuous, similar to that of AA-2G. researchgate.netnih.govresearchgate.netresearchgate.net This contrasts with ascorbic acid (AA), which exhibits immediate quenching of these radicals. researchgate.netnih.govresearchgate.netresearchgate.net
The comprehensive in vitro antioxidant activity of AA-2βG has been reported to be comparable to that of both AA-2G and AA. researchgate.netnih.govresearchgate.netresearchgate.net
Cellular Antioxidant Protection Assays (e.g., Hemolysis Inhibition)
Cellular antioxidant protection assays evaluate the ability of a compound to protect cells from oxidative damage. The inhibition of erythrocyte hemolysis induced by free radicals is one such assay. nih.govcabidigitallibrary.org
Comparative Analysis with Ascorbic Acid and its Derivatives (AA-2G)
A comparative analysis of the antioxidant properties of AA-2βG with ascorbic acid (AA) and AA-2G reveals both similarities and differences in their mechanisms and kinetics. researchgate.netnih.govresearchgate.netresearchgate.net
While AA-2βG and AA-2G exhibit slow and continuous radical scavenging in DPPH and ABTS assays, AA reacts immediately. researchgate.netnih.govresearchgate.netresearchgate.net This difference in reaction kinetics suggests that AA-2βG and AA-2G may provide a more sustained antioxidant effect compared to the rapid action of AA. researchgate.net
Research indicates that AA-2βG has roughly the same radical-scavenging properties as AA-2G. researchgate.netnih.govresearchgate.net A comprehensive evaluation suggests that the in vitro antioxidant activity of AA-2βG is comparable to that of both AA-2G and AA. researchgate.netnih.govresearchgate.netresearchgate.net
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
Preclinical research has explored the potential antiproliferative and cytotoxic effects of AA-2βG on various cancer cell lines. researchgate.net These studies aim to understand its impact on cancer cell growth and survival in a controlled in vitro environment.
Cell Type-Specific Responses and Differential Sensitivity
The antiproliferative and cytotoxic activities of AA-2βG on cancer cell lines have been observed to be dependent on the specific cell type. researchgate.net Different cancer cell lines exhibit varying degrees of sensitivity to AA-2βG treatment. researchgate.netnih.gov
For instance, AA-2βG has been shown to selectively induce cell death and repress the proliferation of HeLa cells, a cervical cancer cell line. researchgate.net This effect in HeLa cells is reported to occur through mechanisms involving cell apoptosis and cell cycle arrest, potentially mediated by the stabilization of p53 protein. researchgate.net
However, studies have indicated that the biological activity of AA-2βG in inhibiting cell proliferation can vary in other malignant cancer cell lines or primary cells, demonstrating either moderate inhibition or slight promotion of proliferation following treatment. researchgate.net This highlights the differential sensitivity of various cell types to AA-2βG. researchgate.netnih.gov
Dose- and Time-Dependent Activity Profiles
The cytotoxic and antiproliferative activity of AA-2βG on cancer cell lines has been demonstrated to be dependent on both the dose and the duration of exposure. researchgate.net This means that the effect of AA-2βG on cancer cell growth and survival is influenced by the concentration of the compound and the length of time the cells are exposed to it. davidpublisher.com
Studies have reported that the cytotoxic and antiproliferative effects of AA-2βG on cancer cell lines occur in a dose- and time-dependent manner. researchgate.net This implies that increasing the concentration of AA-2βG or extending the exposure time can lead to a more pronounced inhibition of cell proliferation and induction of cell death in sensitive cell lines. researchgate.netdavidpublisher.com
While specific dose-response data (e.g., IC50 values for different cell lines and time points) are crucial for a complete understanding of these effects, the research indicates a clear relationship between the concentration and exposure time of AA-2βG and its impact on cancer cell viability and proliferation. researchgate.netdavidpublisher.com
Interactive Data Tables:
| Assay Type | Compound | Radical Scavenging Kinetics | Overall Antioxidant Activity (vs. AA) | Reactivity Against Peroxyl Radical (vs. AA) |
| DPPH Radical Scavenging | AA-2βG | Slow and Continuous | Comparable | Not specified |
| AA-2G | Slow and Continuous | Comparable | Not specified | |
| Ascorbic Acid | Immediate Quenching | - | - | |
| ABTS•+ Scavenging | AA-2βG | Slow and Continuous | Comparable | Not specified |
| AA-2G | Slow and Continuous | Comparable | Not specified | |
| Ascorbic Acid | Immediate Quenching | - | - | |
| ORAC Assay | AA-2βG | - | Similar | Lower |
| AA-2G | - | Similar | Lower | |
| Ascorbic Acid | - | - | - | |
| Hemolysis Inhibition Assay | AA-2βG | - | Similar | Lower |
| AA-2G | - | Similar | Lower | |
| Ascorbic Acid | - | - | - |
A conceptual table for antiproliferative effects, based on the description of cell-type, dose, and time dependency, would require specific IC50 values which were not consistently provided for AA-2βG across multiple cell lines and time points in the search results. However, the qualitative findings can be summarized:
| Cancer Cell Line | AA-2βG Effect on Proliferation | Dose Dependency | Time Dependency | Notes |
| HeLa | Repressed, Induced Cell Death | Yes | Yes | Selective effect, involves apoptosis/cell cycle arrest, p53 stabilization. researchgate.net |
| Other Malignant Cell Lines | Varied (Moderate Inhibition to Slight Promotion) | Yes | Yes | Cell type-specific differential sensitivity observed. researchgate.net |
Detailed Research Findings:
Research indicates that AA-2βG, as a stable vitamin C analog, exhibits antioxidant activity comparable to ascorbic acid and AA-2G in various in vitro assays, albeit with different kinetics in radical scavenging. researchgate.netnih.govresearchgate.netresearchgate.net Its ability to protect against oxidative hemolysis suggests cellular antioxidant protection. researchgate.netnih.govresearchgate.net
In the context of cancer research, AA-2βG has shown promising antiproliferative and cytotoxic effects, particularly in specific cell lines like HeLa, where it induces apoptosis and cell cycle arrest. researchgate.net The observed cell type-specific responses and the dose- and time-dependent nature of its activity underscore the complexity of its effects on cancer cells and highlight the need for further detailed investigation across a broader range of cancer types. researchgate.net
Anti-Inflammatory Effects in Disease Models
Preclinical research has explored the potential anti-inflammatory properties of 2-O-β-D-glucopyranosyl-L-ascorbic acid (AA-2βG), a stable derivative of ascorbic acid found in Lycium barbarum fruits researchgate.netresearchgate.netresearchgate.net. Studies, particularly in murine models of inflammatory bowel disease, have provided insights into its capacity to mitigate inflammatory responses and the potential mechanisms involved.
Attenuation of Inflammatory Bowel Disease Symptoms in Murine Models
Research utilizing dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, a common model for studying inflammatory bowel disease (IBD), has demonstrated that AA-2βG exhibits palliating effects on disease symptoms researchgate.net. Treatment with AA-2βG has been shown to slow down the trends of body weight loss and solid fecal mass loss in mice with DSS-induced colitis researchgate.net. Furthermore, it has been observed to reduce the colitis disease activity index and improve serum physiological and biochemical indicators researchgate.net. A notable finding in these studies is the increase in colon length in AA-2βG-treated mice compared to control groups with induced colitis, suggesting a protective effect on colonic tissue integrity researchgate.net.
The following table summarizes key findings from preclinical research on the effects of AA-2βG in murine models of DSS-induced colitis:
| Parameter | Effect of AA-2βG Treatment in DSS-Induced Colitis Murine Model | Source |
| Body Weight Loss | Slowed down trend | researchgate.net |
| Solid Fecal Mass Loss | Slowed down trend | researchgate.net |
| Colitis Disease Activity Index | Reduced | researchgate.net |
| Serum Physiological Indicators | Improved | researchgate.net |
| Serum Biochemical Indicators | Improved | researchgate.net |
| Colon Length | Increased | researchgate.net |
| Pro-inflammatory Cytokines | Blocked | researchgate.net |
| Tight Junction Proteins | Increased | researchgate.net |
| Small Intestinal Microbiota | Significantly changed | researchgate.netresearchgate.net |
| Colonic Microbiota | Significantly changed | researchgate.netresearchgate.net |
| Oxidative Stress | Eliminated more effectively than AA and AA-2αG | researchgate.netresearchgate.net |
| Hydrogen Peroxide-induced Cell Death (RAW264.7 cells) | Protected against | researchgate.netresearchgate.net |
Mechanisms Underlying Anti-Inflammatory Actions
The anti-inflammatory effects of AA-2βG in murine IBD models appear to be mediated through multiple mechanisms. One significant mechanism involves the modulation of pro-inflammatory cytokines; AA-2βG has been shown to block their activity in the context of DSS-induced colitis researchgate.net. Additionally, AA-2βG treatment has been linked to an increase in tight junction proteins, which are crucial for maintaining the integrity of the intestinal epithelial barrier researchgate.net. A compromised barrier is a key feature in IBD pathogenesis, allowing the translocation of luminal contents and triggering inflammation.
Advanced Analytical Methodologies for Aa 2βg Research
Chromatographic Techniques for Separation and Quantification
Chromatography plays a crucial role in the analysis of AA-2βG, enabling its separation from other structurally similar compounds and matrix components. Given the polar nature of AA-2βG, techniques suited for hydrophilic compounds are particularly relevant.
Hydrophilic Interaction Liquid Chromatography (HILIC) Applications
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic mode specifically designed for the separation of polar compounds that are poorly retained in traditional reversed-phase liquid chromatography researchgate.netthermofisher.com. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer thermofisher.com. This creates a water-rich layer on the stationary phase surface, and analytes partition between this layer and the bulk mobile phase thermofisher.com.
HILIC has been successfully applied for the simultaneous determination of AA-2βG along with ascorbic acid (AA), erythorbic acid (EA), and 2-O-alpha-D-glucopyranosyl-L-ascorbic acid (AA-2G) researchgate.netnih.govresearchgate.net. A method utilizing a diol HILIC column with an isocratic mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) solution (85:15, v/v) has been developed for this purpose researchgate.netnih.govresearchgate.net. This method allowed for the simultaneous determination of these compounds in various samples, including fruits, food, and beverages, demonstrating its applicability in complex matrices researchgate.netnih.govresearchgate.net. The detection limits for AA-2βG using this HILIC method were reported to be 0.03 µg/ml researchgate.netnih.govresearchgate.net.
Table 1: HILIC Method Parameters and Performance for AA-2βG and Related Compounds
| Analyte | Column Type | Mobile Phase Composition (v/v) | Detection Wavelength (nm) | Linear Range (µg/ml) | Detection Limit (µg/ml) |
| AA | Diol HILIC | Acetonitrile: 66.7 mM Ammonium Acetate (85:15) | 260 | 1-50 | 0.3 |
| EA | Diol HILIC | Acetonitrile: 66.7 mM Ammonium Acetate (85:15) | 260 | 1-50 | 0.3 |
| AA-2G | Diol HILIC | Acetonitrile: 66.7 mM Ammonium Acetate (85:15) | 260 | 2.5-100 | 0.03 |
| AA-2βG | Diol HILIC | Acetonitrile: 66.7 mM Ammonium Acetate (85:15) | 260 | 2.5-100 | 0.03 |
*Data compiled from sources researchgate.netnih.govresearchgate.net.
Ultra-Performance Liquid Chromatography (UPLC) for Content Analysis
Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of liquid chromatography that uses smaller particle sizes in the stationary phase and higher mobile phase pressures, resulting in improved resolution, speed, and sensitivity compared to traditional HPLC youtube.com. UPLC is often coupled with mass spectrometry for comprehensive analysis.
UPLC has been employed in studies investigating AA-2βG, particularly in the context of metabolomics and the analysis of plant extracts. For instance, UPLC was used to identify a specific cultivar of Lycium barbarum (wolfberry) with a high content of AA-2βG, facilitating further metabolomic and transcriptomic analysis to understand its biosynthesis researchgate.net. UPLC coupled with Time-of-Flight Mass Spectrometry (UPLC-ToF MS) is considered an effective system for the analysis of polar and semi-polar compounds youtube.com.
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) provides crucial information regarding the mass-to-charge ratio of ions, which is invaluable for identifying and characterizing compounds. When coupled with chromatography, it offers a powerful tool for the analysis of complex samples.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, with a fragmentation step between the stages wikipedia.orgnationalmaglab.org. This technique is used to break down selected ions (precursor ions) into smaller fragment ions (product ions), and the resulting fragmentation pattern provides information about the structure of the precursor ion wikipedia.orgnationalmaglab.org.
MS/MS has been utilized in the characterization of AA-2βG. The precursor anion [M-H]⁻ of AA-2βG (m/z 337.0724) has been shown to yield fragment ions upon collision-induced dissociation (CID) researchgate.net. At a collision energy of 35.0 eV, fragment ions at m/z 337.0712 and m/z 277.0517 were observed researchgate.net. The fragment ion at m/z 277.0517 is considered consistent with the loss of C-5 and C-6 from the ascorbic acid portion of the molecule, aiding in the tentative identification of AA-2βG researchgate.net. MS/MS is a powerful tool for confirming the identity of AA-2βG based on its unique fragmentation pattern.
Stereoisomeric Differentiation via MS/MS and Computational Studies
Distinguishing between stereoisomers, such as the alpha and beta anomers of ascorbic acid glucosides (AA-2G and AA-2βG), can be challenging using standard analytical techniques. Tandem mass spectrometry, combined with computational studies like Density Functional Theory (DFT) calculations, can provide the necessary insights for stereoisomeric differentiation researchgate.net.
Studies have shown that MS/MS experiments can reveal differences in the fragmentation patterns of α- and β-D-glucopyranosyl-(1→2)-L-ascorbic acid researchgate.net. These differences are attributed to the conformational rigidity of the molecules, which influences the stereoselectivity of neutral molecule elimination researchgate.net. DFT calculations have been employed to understand the mechanisms behind the observed fragmentation pathways for both isomers researchgate.net. For the beta isomer (AA-2βG), both homolytic and heterolytic glycoside cleavages were found to be possible, contributing to its distinct fragmentation profile compared to the alpha isomer, where only homolytic glycoside fragmentation was observed researchgate.net. This combined experimental and computational approach is crucial for the unambiguous identification and differentiation of AA-2βG from its stereoisomers.
Metabolomics Approaches for Comprehensive Profiling
Metabolomics is a high-throughput approach aimed at the comprehensive analysis of all metabolites in a biological system researchgate.net. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a common platform for metabolomics studies, allowing for the detection and identification of a wide range of polar and semi-polar compounds researchgate.net.
Metabolomics approaches have been applied in AA-2βG research, particularly in the study of its occurrence in plants like Lycium barbarum and apple species researchgate.netplantaedb.com. Non-targeted LC-MS metabolomics has been used to identify and quantify AA-2βG in different plant tissues and cultivars researchgate.netplantaedb.com. This allows researchers to investigate the distribution of AA-2βG, identify factors influencing its concentration (such as cultivar or tissue type), and explore its role within the plant's metabolic network researchgate.net. Metabolomics, often combined with transcriptomics, provides a broader understanding of the biochemical pathways related to AA-2βG biosynthesis and accumulation researchgate.net.
Method Validation and Quantification Parameters
Method validation for AA-2βG analysis involves a systematic evaluation of performance characteristics to confirm the method's suitability for reliably measuring the compound. This process is essential for ensuring the quality and comparability of data generated in different studies and laboratories. particle.dk
Linearity, Sensitivity (Detection and Quantification Limits)
Linearity establishes the proportional relationship between the analyte concentration and the analytical system's response over a defined range. For AA-2βG, studies have demonstrated linear calibration curves within specific concentration ranges using techniques like hydrophilic interaction liquid chromatography (HILIC). One HILIC method reported linearity for AA-2βG in the range of 2.5 to 100 µg/mL. researchgate.net
Sensitivity, often described by the detection limit (LOD) and quantification limit (LOQ), indicates the lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOD is the minimum concentration distinguishable from a blank, typically calculated based on the signal-to-noise ratio or the standard deviation of the blank response. iupac.orgquansysbio.com The LOQ is the lowest concentration at which the analyte can be quantified with a specified degree of accuracy and precision. iupac.orgquansysbio.com For the HILIC method mentioned, the detection limit for AA-2βG was reported as 0.03 µg/mL. researchgate.net
These parameters are crucial for determining the working range of an analytical method and its ability to measure AA-2βG, particularly when present at low concentrations in complex samples.
Accuracy and Precision in Complex Matrices
Accuracy refers to the closeness of a measured value to the true value of the analyte. Precision, on the other hand, describes the agreement among individual measurements of the same homogeneous sample under specified conditions. certified-laboratories.com Evaluating accuracy and precision in complex matrices, such as biological samples or botanical extracts, is vital because matrix components can interfere with the analytical measurement.
Validation in complex matrices often involves spike recovery experiments, where known amounts of AA-2βG are added to the matrix, and the recovery percentage is measured. inorganicventures.com Precision is assessed by analyzing replicate samples and is typically expressed as relative standard deviation (RSD) or variance. certified-laboratories.comnih.gov While specific accuracy and precision data for AA-2βG in various complex matrices were not extensively detailed in the search results, the general principles of method validation emphasize the importance of these parameters for reliable quantification in real-world samples. sysrevpharm.orgcertified-laboratories.comparticle.dkchromatographyonline.com Validated methods for related compounds like ascorbic acid in food matrices demonstrate the feasibility of achieving satisfactory accuracy (e.g., 96.3-103.6% recovery) and precision (e.g., 2-9.26% coefficient of variation) in complex samples. researchgate.net Applying similar rigorous validation approaches is necessary for AA-2βG analysis in diverse matrices.
Biomarker Potential and Quality Control Applications
The unique properties and presence of AA-2βG in certain natural sources suggest its potential utility as a biomarker and in quality control applications.
Utilization as an Antioxidant Biomarker
AA-2βG is a stable derivative of ascorbic acid (AA), a well-known antioxidant. researchgate.net Studies indicate that AA-2βG possesses radical-scavenging properties comparable to those of AA-2G and ascorbic acid itself, suggesting its contribution to antioxidant activity. researchgate.net Ascorbic acid is recognized as an important antioxidant in biological systems, including in eye tissues where it is the most critical antioxidant in the aqueous humor. mdpi.com Its concentration in the aqueous humor has been noted to be lower in individuals with certain conditions like senile cataracts. mdpi.com
While research specifically establishing AA-2βG as a direct biomarker for oxidative stress or disease states in humans is still developing, its inherent antioxidant capacity and presence in certain plants position it as a potential indicator of antioxidant status or exposure to antioxidant-rich sources. The concept of using antioxidant levels, including various vitamins and enzymes, as biomarkers for oxidative stress and related conditions is well-established in broader research. frontiersin.orgrandox.comfrontiersin.org Further research is needed to fully elucidate the role of AA-2βG as a specific antioxidant biomarker in biological systems.
Application in Botanical Extract Standardization
Standardization of botanical extracts is crucial for ensuring consistent quality, efficacy, and safety. nih.gov This often involves quantifying specific marker compounds that are characteristic of the botanical material. AA-2βG has been identified as a potential marker compound for the quality control of Lycium barbarum L. fruits, commonly known as goji berries. researchgate.net
Given its presence and relatively stable nature compared to ascorbic acid, AA-2βG can serve as a valuable analyte for standardizing Lycium barbarum extracts. researchgate.net Quantification of AA-2βG using validated analytical methods, such as HILIC, allows for the assessment of the quality and consistency of goji berry fruits from different geographical origins. researchgate.net This application aligns with the broader practice in the botanical industry of using chemical evaluation and quantification of species-specific marker compounds for quality assurance and identification of plant materials and extracts. nih.gov The use of AA-2βG for this purpose provides a more specific quality marker compared to less specific compounds like betaine, which has also been used for L. barbarum quality control. researchgate.net
Q & A
Q. What chromatographic methods are recommended for quantifying AA-2betaG in complex matrices, and how do they compare in sensitivity?
A hydrophilic interaction liquid chromatography (HILIC) method using a diol column with an isocratic mobile phase (66.7 mM ammonium acetate in acetonitrile) is widely adopted for separating this compound from structurally similar analogs like AA-2G and ascorbic acid. This method achieves a detection limit (LOD) of 0.1 µg/mL and a quantification limit (LOQ) of 0.3 µg/mL, making it suitable for analyzing biological and food samples . For validation, researchers should include spike-and-recovery tests (85–110% recovery range) and inter-day precision studies (<5% RSD).
Q. What experimental protocols are essential for synthesizing this compound with high purity?
Enzymatic glycosylation using β-glucosidase or microbial fermentation are common approaches. Key steps include:
Q. How should researchers address stability challenges when storing this compound in aqueous solutions?
this compound is prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 8) conditions. Stability protocols include:
- Storing solutions at 4°C in amber vials to prevent photodegradation.
- Adding stabilizers like EDTA (0.1 mM) to chelate metal ions that accelerate decomposition.
- Regular HPLC monitoring to track degradation products (e.g., free ascorbic acid) .
Q. What are the critical parameters for validating this compound bioactivity assays in cell cultures?
- Use standardized cell lines (e.g., HaCaT keratinocytes for antioxidant studies) with positive controls (e.g., ascorbic acid).
- Ensure dose-response curves cover 0.1–100 µM concentrations.
- Include ROS scavenging assays (DCFH-DA probe) and collagen synthesis measurements (e.g., ELISA for procollagen type I) .
Advanced Research Questions
Q. How can contradictory data on this compound’s antioxidant efficacy across studies be systematically resolved?
- Conduct meta-analyses to identify confounding variables (e.g., cell type, assay duration, solvent compatibility).
- Perform comparative studies using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and report negative controls rigorously.
- Apply multivariate statistical tools (e.g., PCA) to isolate factors influencing variability .
Q. What computational modeling approaches are effective for predicting this compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) to simulate binding with collagenase or tyrosinase.
- DFT calculations to assess electron-donating capacity (HOMO-LUMO gap < 4 eV correlates with antioxidant potential).
- Validate predictions with in vitro enzymatic inhibition assays (IC₅₀ comparisons) .
Q. How should researchers design experiments to distinguish this compound’s effects from its hydrolysis products?
- Use stable isotope-labeled this compound (e.g., ¹³C-glucose moiety) to track metabolic fate via LC-MS.
- Employ gene knockout models (e.g., β-glucosidase-deficient cells) to isolate this compound-specific pathways.
- Compare results with hydrolysis controls (e.g., pre-hydrolyzed this compound samples) .
Q. What strategies optimize this compound’s bioavailability in topical formulations without compromising stability?
- Nanoencapsulation (liposomes or PLGA nanoparticles) to enhance skin permeation.
- pH-adjusted emulsions (pH 5.5–6.0) to minimize hydrolysis.
- Synergistic combinations with penetration enhancers (e.g., oleic acid) .
Data Management & Reproducibility
Q. How can researchers ensure reproducibility when sharing this compound datasets?
Q. What frameworks are recommended for reconciling conflicting results in this compound literature reviews?
- Apply the PRISMA checklist for systematic reviews to minimize selection bias.
- Use contradiction analysis matrices to map discrepancies in experimental conditions (e.g., temperature, solvent polarity) .
- Highlight gaps using SWOT analysis (Strengths, Weaknesses, Opportunities, Threats) .
Table 1. Comparison of Analytical Methods for this compound
Note: Unpublished data should be clearly marked and validated before inclusion in public datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
